

Application Notes and Protocols for JAB-3068 in Animal Studies

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Compound of Interest

Compound Name: JAB-3068

Cat. No.: B15578387

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Introduction

JAB-3068 is an orally bioavailable, allosteric inhibitor of the protein tyrosine phosphatase SHP2 (Src homology region 2 domain-containing phosphatase 2). SHP2 is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs) that regulates the RAS/MAPK signaling pathway, which is frequently hyperactivated in various cancers. By inhibiting SHP2, **JAB-3068** can suppress tumor cell growth and survival. Although the clinical development of **JAB-3068** has been discontinued in favor of a more potent second-generation inhibitor, JAB-3312, preclinical data on **JAB-3068** can still provide valuable insights for research into SHP2 inhibition.

These application notes provide a summary of the available information on the recommended dosage of **JAB-3068** for animal studies, along with relevant experimental protocols and signaling pathway information to guide preclinical research.

Data Presentation

JAB-3068 Dosage Information from Preclinical and Clinical Studies

The following table summarizes the available dosage information for **JAB-3068**. It is important to note that specific dosages for animal studies are not extensively published. The data

presented is derived from patent literature and clinical trial information, which can serve as a starting point for dose-ranging studies in preclinical models.

| Compound | Dosage Range | Dosing Frequency | Administration Route | Context | Source |
|-------------------------------|------------------|-----------------------------------|---------------------------------------|--|--------|
| JAB-3068 | 0.1 - 100 mg/day | Once, twice, or three times daily | Oral | Suggested dosage range from patent | [1] |
| 1 - 80 mg/day | Not Specified | Oral | Preferred dosage range | [1] | |
| 1 - 50 mg/day | Not Specified | Oral | More preferred dosage range | [1] | |
| 1 - 30 mg/day | Not Specified | Oral | Still more preferred dosage range | [1] | |
| 1 - 25 mg/day | Not Specified | Oral | Yet still more preferred dosage range | [1] | |
| JAB-3068 | 50 - 300 mg | Once Daily (QD) | Oral | Human Clinical Dose | [2] |
| JAB-3312 (Successor Compound) | 0.5 mg/kg | Once Daily (QD) | Oral | Preclinical Xenograft Model (MIA PaCa-2) | [2] |

Note: The dosage for JAB-3312 in a preclinical model is provided as a reference for a similar SHP2 inhibitor from the same company and may help inform dose selection for **JAB-3068** in animal studies.

Experimental Protocols

While specific, detailed protocols for **JAB-3068** in animal studies are not publicly available, the following methodologies are based on common practices for evaluating SHP2 inhibitors in preclinical cancer models.

In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of **JAB-3068** in a cancer xenograft model.

Animal Model:

- Immunocompromised mice (e.g., nude or SCID mice).
- Human cancer cell line known to be dependent on SHP2 signaling (e.g., KYSE-520 esophageal squamous cell carcinoma, or MIA PaCa-2 pancreatic cancer).

Procedure:

- Cell Culture: Culture the selected cancer cell line under standard conditions.
- Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1×10^6 to 1×10^7 cells in a suitable medium like Matrigel) into the flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., twice a week). Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Randomization and Dosing: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
 - Control Group: Administer the vehicle solution (the solvent used to dissolve **JAB-3068**) orally, following the same schedule as the treatment group.
 - Treatment Group: Administer **JAB-3068** orally at the desired dose (e.g., starting with a dose-ranging study based on the patent information, such as 1, 5, 10, 25 mg/kg) and frequency (e.g., once daily).
- Data Collection:

- Continue to monitor tumor volume and body weight of the mice throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
- Endpoint Analysis:
 - Primary endpoints: Tumor growth inhibition (TGI) and changes in tumor volume over time.
 - Secondary endpoints: Body weight changes (as an indicator of toxicity), and pharmacodynamic markers (e.g., p-ERK levels in tumor tissue) to confirm target engagement.

Pharmacodynamic (PD) Marker Analysis

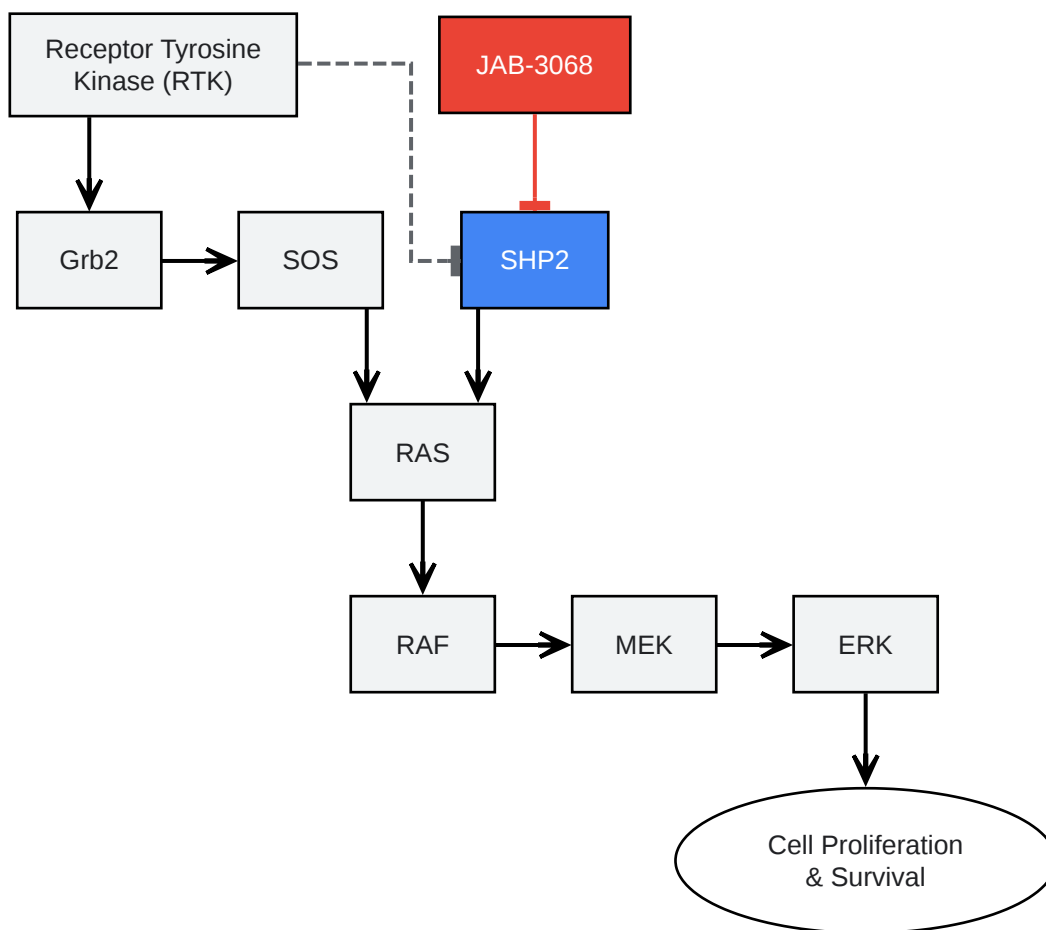
Objective: To determine if **JAB-3068** inhibits the SHP2 signaling pathway in vivo.

Procedure:

- Follow the xenograft model and dosing procedure as described above.
- At specific time points after the final dose, collect tumor tissue and plasma samples.
- Western Blot Analysis: Prepare protein lysates from the tumor tissue to analyze the phosphorylation status of key downstream proteins in the MAPK pathway, such as ERK (p-ERK). A reduction in p-ERK levels in the **JAB-3068** treated group compared to the control group would indicate target engagement.
- Immunohistochemistry (IHC): Perform IHC on tumor sections to visualize the expression and phosphorylation of pathway proteins within the tumor microenvironment.

Mandatory Visualization

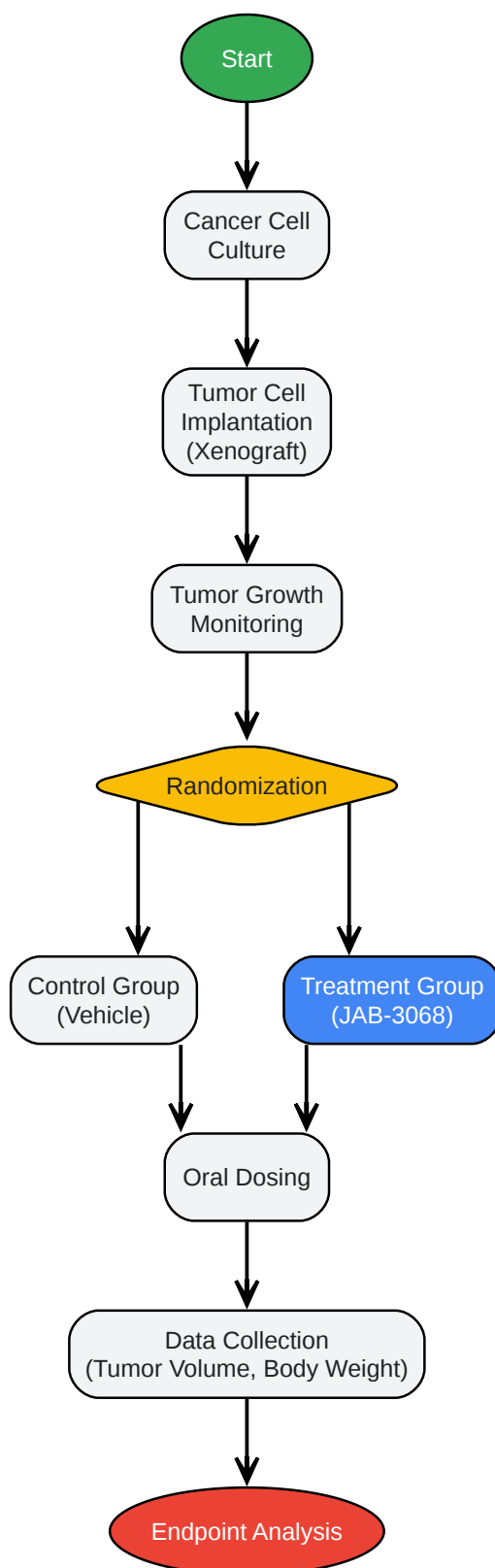
Signaling Pathway of SHP2 Inhibition by JAB-3068



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Caption: SHP2 inhibition by **JAB-3068** blocks the RAS/MAPK signaling pathway.

Experimental Workflow for In Vivo Efficacy Study



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Caption: A general workflow for assessing the in vivo efficacy of **JAB-3068**.

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References

- 1. WO2023168036A1 - Method of treatment including kras g12c inhibitors and shp2 inhibitors - Google Patents [patents.google.com]
- 2. jacobioharma.com [jacobioharma.com]
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